Carbinoxamine fumarate
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Overview
Description
Carbinoxamine fumarate is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . This compound is a histamine antagonist, specifically an H1-antagonist, which means it competes with histamine for binding at H1-receptor sites, thereby reducing the symptoms caused by histamine .
Preparation Methods
Carbinoxamine fumarate can be synthesized through various synthetic routes. One common method involves the α-C(sp3)–H 2-pyridylation of O, S, or N-containing compounds using non-donor–acceptor type super organoreductants and sulfoxide or sulfide HAT reagents . This method is advantageous as it does not require bases for deprotonation and can be accomplished using as low as 1 mol% of the photoreductant . Industrial production methods typically involve the large-scale synthesis of the compound followed by purification and formulation into various dosage forms such as tablets and liquid suspensions .
Chemical Reactions Analysis
Carbinoxamine fumarate undergoes several types of chemical reactions, including:
Oxidation: Carbinoxamine can be oxidized under certain conditions, although specific details on the oxidation products are limited.
Substitution: Carbinoxamine can undergo substitution reactions, particularly involving the pyridine ring.
Common reagents used in these reactions include sulfoxides, sulfides, and various photoreductants . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbinoxamine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and anticholinergic agents.
Mechanism of Action
Carbinoxamine fumarate exerts its effects by competing with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on these receptors, leading to a reduction in the negative symptoms caused by histamine binding. The compound is well absorbed from the gastrointestinal tract and is metabolized in the liver . It has a half-life of approximately 17 hours for the extended-release formulation .
Comparison with Similar Compounds
Carbinoxamine fumarate is compared with other first-generation antihistamines such as cetirizine and chlorpheniramine . While all these compounds are effective in treating allergic conditions, this compound is unique in its combination of antihistamine and anticholinergic properties . Similar compounds include:
Cetirizine: Another first-generation antihistamine with less sedative effects compared to carbinoxamine.
Chlorpheniramine: Similar to carbinoxamine but with different pharmacokinetic properties.
This compound stands out due to its specific receptor binding profile and its effectiveness in treating a wide range of allergic conditions .
Properties
CAS No. |
1078492-16-6 |
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Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GVNWHCVWDRNXAZ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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